molecular formula C13H17N3 B15209017 5-Ethyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole

5-Ethyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole

Katalognummer: B15209017
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: AOEFAXDIVDCSLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Ethyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Ethyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of chemical and biological activities.

    3-Phenyl-1H-1,2,4-triazole: A similar compound with a phenyl substituent, used in various chemical and pharmaceutical applications.

    5-Methyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole: A closely related compound with a methyl group instead of an ethyl group.

Uniqueness

Its ethyl, isopropyl, and phenyl groups contribute to its stability, reactivity, and potential biological activities, making it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C13H17N3

Molekulargewicht

215.29 g/mol

IUPAC-Name

5-ethyl-3-phenyl-1-propan-2-yl-1,2,4-triazole

InChI

InChI=1S/C13H17N3/c1-4-12-14-13(15-16(12)10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3

InChI-Schlüssel

AOEFAXDIVDCSLT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=NN1C(C)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.